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Compound of Interest

Compound Name: Biapenem

Cat. No.: B1666964 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for optimizing biapenem dosage in patients with renal

impairment. The following troubleshooting guides and frequently asked questions (FAQs)

address common issues encountered during experimental and clinical use.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of biapenem?

A1: Biapenem is a broad-spectrum carbapenem antibiotic.[1][2] Its bactericidal activity results

from the inhibition of bacterial cell wall synthesis.[1][2] Biapenem binds to penicillin-binding

proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical

component of the bacterial cell wall.[1] This binding inactivates the PBPs, preventing the cross-

linking of peptidoglycan strands and leading to a weakened cell wall and subsequent cell lysis.

[1][2]

Q2: Why is dosage adjustment of biapenem necessary for patients with renal impairment?

A2: Biapenem is primarily eliminated from the body through the kidneys.[3] In patients with

impaired renal function, the clearance of biapenem is significantly reduced, leading to a

prolonged elimination half-life and accumulation of the drug in the body.[4] This accumulation

can increase the risk of adverse effects. Therefore, dosage adjustments are crucial to ensure

therapeutic efficacy while minimizing potential toxicity.
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Q3: What are the potential adverse effects of biapenem in patients with renal impairment?

A3: While generally well-tolerated, potential adverse effects of biapenem can include skin

rashes, nausea, and diarrhea.[5] In patients with renal impairment, the accumulation of

biapenem may increase the risk of more severe adverse events, including neurotoxicity.

Although biapenem is considered to have less neurotoxicity compared to some other

carbapenems, careful monitoring is still recommended.

Q4: How does hemodialysis affect biapenem concentrations?

A4: Biapenem is significantly removed by hemodialysis.[4][6] Studies have shown that a

substantial percentage of the drug is cleared from the blood during a hemodialysis session.[6]

Therefore, it is generally recommended to administer biapenem after hemodialysis on dialysis

days to ensure therapeutic concentrations are maintained.[4]
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Issue Potential Cause Recommended Action

Sub-therapeutic drug levels

despite standard dosage

Augmented Renal Clearance

(ARC): In some critically ill

patients, renal clearance can

be higher than normal, leading

to rapid elimination of the drug.

Consider therapeutic drug

monitoring (TDM) to measure

plasma biapenem

concentrations. Dosage may

need to be increased or the

dosing interval shortened

based on TDM results and

clinical evaluation.

Suspected neurotoxicity (e.g.,

confusion, seizures)

Drug Accumulation: This is a

primary concern in patients

with severe renal impairment

where the dosage has not

been adequately adjusted.

Immediately assess renal

function (creatinine clearance).

If renal function is poor,

consider holding the next dose

and adjusting the subsequent

dosing regimen based on

revised calculations. TDM can

help confirm toxic drug levels.

Variable drug clearance in

patients on Continuous Renal

Replacement Therapy (CRRT)

Differing CRRT modalities and

settings: The clearance of

biapenem can vary depending

on the type of CRRT (e.g.,

CVVH, CVVHD, CVVHDF) and

the prescribed flow rates.

A dosage regimen of 300 mg

every 6-8 hours has been

suggested for patients on

continuous venovenous

hemodiafiltration (CVVHDF).

However, due to the variability,

TDM is highly recommended to

individualize the dosage

regimen.

Difficulty in achieving target

pharmacodynamic endpoints

(e.g., %T > MIC)

Inadequate Dosing Regimen:

The standard dosing interval

may not be sufficient to

maintain the free drug

concentration above the

minimum inhibitory

concentration (MIC) for the

required duration, especially

for less susceptible pathogens.

Consider more frequent dosing

or prolonged infusions. For

example, administering the

dose over 3 hours instead of a

standard 30-minute infusion

can help achieve higher %T >

MIC.

Pharmacokinetic/pharmacodyn

amic (PK/PD) modeling can be
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a useful tool to optimize the

dosing regimen.[7]

Data Presentation
Table 1: Recommended Biapenem Dosage Adjustments Based on Creatinine Clearance (CrCl)

Creatinine Clearance (mL/min) Recommended Dosage Adjustment

> 50
Standard dose (e.g., 300-600 mg every 12

hours)

30 - 50
Dose reduction or extension of dosing interval

may be necessary. Monitor clinical response.

10 - 29

Significant dose reduction is recommended

(e.g., half the standard dose or extending the

interval to every 24 hours).

< 10
Further dose reduction and careful monitoring

are essential.

Hemodialysis Administer dose after dialysis session.[4]

Note: These are general recommendations. The optimal dosage should be individualized

based on the severity of infection, the susceptibility of the causative organism, and therapeutic

drug monitoring, if available.

Table 2: Pharmacokinetic Parameters of Biapenem in Different Renal Function Groups
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Parameter
Healthy
Volunteers

Moderate
Renal
Impairment

Severe Renal
Impairment

End-Stage
Renal Disease
(off dialysis)

Elimination Half-

life (t½) (hours)
~1.0 Increased

Significantly

Increased
~4.35[6]

Total Body

Clearance (CL)

(L/h)

Normal Decreased
Significantly

Decreased

Markedly

Reduced

Renal Clearance

(CLr) (L/h)
Normal Decreased

Significantly

Decreased
Negligible

Volume of

Distribution (Vd)

(L)

No significant

change

No significant

change

No significant

change

No significant

change

Data compiled from multiple pharmacokinetic studies. Actual values may vary between studies.

Experimental Protocols
Protocol 1: Determination of Biapenem Pharmacokinetics in Patients with Renal Impairment

Patient Selection:

Recruit a cohort of patients with varying degrees of renal impairment, categorized by their

estimated creatinine clearance (e.g., using the Cockcroft-Gault equation). Include a control

group of healthy volunteers with normal renal function.

Obtain informed consent from all participants. The study protocol should be approved by

an institutional review board.[3]

Drug Administration:

Administer a single intravenous dose of biapenem (e.g., 300 mg or 500 mg) as an

infusion over a fixed period (e.g., 30 or 60 minutes).[3][4]

Sample Collection:
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Collect serial blood samples at predetermined time points (e.g., pre-infusion, end of

infusion, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-infusion).[3]

Collect urine samples over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) to

determine renal clearance.[3]

Sample Processing and Analysis:

Separate plasma from blood samples by centrifugation and store all samples (plasma and

urine) at -80°C until analysis.

Determine biapenem concentrations in plasma and urine using a validated analytical

method, such as high-performance liquid chromatography (HPLC) with UV detection.[8]

Pharmacokinetic Analysis:

Use non-compartmental or compartmental analysis to determine key pharmacokinetic

parameters, including:

Maximum plasma concentration (Cmax)

Time to reach Cmax (Tmax)

Area under the plasma concentration-time curve (AUC)

Elimination half-life (t½)

Total body clearance (CL)

Renal clearance (CLr)

Volume of distribution (Vd)

Correlate pharmacokinetic parameters with the degree of renal impairment (i.e., creatinine

clearance).

Protocol 2: Therapeutic Drug Monitoring (TDM) of Biapenem

Patient Population:
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Patients with severe renal impairment (CrCl < 30 mL/min).

Critically ill patients with fluctuating renal function.

Patients on renal replacement therapy.

Patients not responding to standard therapy.

Patients at high risk of toxicity.[9]

Sampling Strategy:

For routine monitoring, collect a trough concentration sample immediately before the next

scheduled dose.

For a more detailed pharmacokinetic assessment, a two-point sampling strategy (peak

and trough) can be employed. The peak sample should be collected shortly after the end

of the infusion (e.g., 30-60 minutes post-infusion).[9]

Sample Analysis:

Measure biapenem concentrations in plasma using a validated assay (e.g., HPLC-UV).

Interpretation and Dose Adjustment:

Compare the measured concentrations to the target therapeutic range. For β-lactam

antibiotics like biapenem, the primary pharmacodynamic target is the percentage of the

dosing interval that the free drug concentration remains above the MIC of the infecting

pathogen (%fT > MIC).

A common target is to maintain the free biapenem concentration above the MIC for at

least 40% of the dosing interval.[5]

Adjust the dose or dosing interval based on the TDM results and the patient's clinical

status. Pharmacokinetic modeling software can be used to simulate different dosing

regimens and select the one most likely to achieve the pharmacodynamic target.
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Caption: Mechanism of action of biapenem.
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Caption: Workflow for a pharmacokinetic study of biapenem.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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